molecular formula C13H26N2O2 B2542334 tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate CAS No. 1420864-25-0

tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

Cat. No.: B2542334
CAS No.: 1420864-25-0
M. Wt: 242.363
InChI Key: XIJOIAYXSDNCDG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

Several studies have focused on the synthesis of related tert-butyl piperidine carboxylates and their utility as intermediates in producing complex molecules. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, showcasing an efficient synthesis approach with significant industrial scale-up potential (Chen Xin-zhi, 2011). Another study on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids highlights the role of similar tert-butyl compounds in the acylation and subsequent reactions leading to isomeric pyrazoles, illustrating the compound's utility in synthesizing fluorinated pyrazole derivatives (Rustam T. Iminov et al., 2015).

Catalysis and Reactions

In the domain of catalysis, the coordination chemistry of dinucleating P2N2S ligands with tert-butyl groups highlights the synthesis and characterization of dinuclear palladium thiophenolate complexes. These complexes catalyze the vinyl-addition polymerization of norbornene, demonstrating the functional versatility of tert-butyl-containing compounds in catalytic processes (G. Siedle et al., 2007).

Drug Development and Biomedical Research

A closely related compound, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is cited as an important intermediate for small molecule anticancer drugs. This highlights the significance of such compounds in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer therapeutics (Binliang Zhang et al., 2018).

Material Science and Polymer Chemistry

In polymer chemistry, poly(amido-amine)s carrying tert-amino groups have been studied for their endosomolytic properties. Such research indicates the potential of tert-butyl-amino compounds in designing polymers with specific physicochemical and biological properties, useful in drug delivery systems (P. Ferruti et al., 2000).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJOIAYXSDNCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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